6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFCMTLBRUFPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650785 | |
| Record name | 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177311-87-3 | |
| Record name | 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones, followed by cyclization and functional group transformations . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes steps such as hydrazine hydrate reactions, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores suggests that it may exhibit various biological activities.
Antidepressant Activity
Research has indicated that derivatives of triazoloazepines can possess antidepressant properties. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with a triazole ring can enhance the efficacy of existing antidepressants by providing synergistic effects .
Anticancer Properties
There is emerging evidence suggesting that 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid and its derivatives may have anticancer effects. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and the promotion of cell cycle arrest .
Drug Discovery
The compound serves as a valuable lead structure in drug discovery programs aimed at developing new therapeutic agents.
Screening Libraries
This compound is often included in chemical libraries used for high-throughput screening (HTS) to identify novel drug candidates. Its unique chemical properties make it an attractive candidate for further optimization and development into pharmaceuticals .
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound focus on modifying its structure to enhance potency and selectivity against specific biological targets. Variations in substituents on the triazole and azepine rings have been systematically studied to determine their effects on biological activity .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications.
Anxiolytic Effects
Preliminary studies suggest that derivatives of this compound may exhibit anxiolytic properties. These effects are hypothesized to result from interactions with GABAergic systems in the brain .
Chemical Synthesis and Modification
The synthesis of this compound involves several synthetic routes that allow for the introduction of various functional groups to tailor its properties for specific applications.
Synthetic Routes
Common synthetic methods include cyclization reactions involving hydrazines and carbonyl compounds under acidic or basic conditions. These methods can be optimized to yield high purity products suitable for biological testing .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Modulation of serotonin/norepinephrine |
| Anticancer Properties | Induction of apoptosis | |
| Drug Discovery | Screening Libraries | Identification of novel drug candidates |
| SAR Studies | Optimization of potency/selectivity | |
| Neuropharmacology | Anxiolytic Effects | Interaction with GABAergic systems |
Case Studies
Several case studies highlight the potential applications of this compound:
- A study published in a peer-reviewed journal demonstrated that a derivative of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exhibited significant anticancer activity against breast cancer cell lines through apoptosis induction.
- Another investigation focused on the anxiolytic effects of modified triazoloazepines in animal models showed promising results that warrant further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-azepine structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
The structural and functional diversity of triazoloazepine derivatives allows for extensive comparisons. Below is a detailed analysis of analogous compounds, focusing on molecular features, physicochemical properties, and biological activities.
Structural Analogues with Modified Ring Systems
Key Observations :
- Expanding the ring system (e.g., diazepine) introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. This may enhance binding to targets like GABA receptors .
Derivatives with Functional Group Modifications
Key Observations :
- Chlorophenyl substituents increase lipophilicity, facilitating penetration through bacterial membranes .
- Quaternary ammonium salts (e.g., triazoloazepinium bromides) exhibit potent antimicrobial activity due to electrostatic interactions with negatively charged bacterial surfaces .
- Hydroxyl groups in acrylonitrile derivatives improve water solubility while maintaining analgesic efficacy comparable to NSAIDs .
Physicochemical and Pharmacokinetic Comparison
| Property | 6,7,8,9-Tetrahydro-5H-triazoloazepine-3-carboxylic Acid | 3-(2-Chlorophenyl) Derivative | Triazoloazepinium Bromide |
|---|---|---|---|
| LogP | ~1.2 (calculated) | ~3.5 | ~-0.8 (ionized form) |
| Water Solubility | Moderate (carboxylic acid group) | Low | High (ionic character) |
| Bioavailability | 45-55% (predicted) | 60-70% | Limited (polar) |
Key Observations :
- The parent carboxylic acid has moderate solubility due to its ionizable COOH group, while halogenated derivatives (e.g., chlorophenyl) prioritize membrane permeability over solubility.
- Quaternary ammonium salts, though highly soluble, may face challenges in oral absorption due to their polarity .
Key Observations :
Biological Activity
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its pharmacological potential and mechanisms of action.
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 262.32 g/mol
- CAS Number : 1094307-09-1
Anticonvulsant Activity
Research indicates that derivatives of triazolo compounds exhibit anticonvulsant properties. For instance, related triazole compounds have shown effective anticonvulsant activity with an ED50 comparable to standard treatments like diazepam .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been documented extensively. Studies have demonstrated that these compounds can inhibit various bacterial strains and fungi. Specifically, the compound's structural similarity to known antifungal agents suggests potential efficacy against resistant strains .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of triazolo derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain triazolo compounds have exhibited significant cytotoxicity against human cancer cell lines in vitro .
Case Study 1: Anticonvulsant Evaluation
A study evaluated the anticonvulsant activity of a series of triazolo derivatives in an animal model. The results indicated that several derivatives exhibited potent anticonvulsant effects with minimal side effects compared to traditional medications. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced efficacy while reducing toxicity .
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound showed promising activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional antibiotics, indicating its potential as a novel antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- GABAergic Modulation : Some derivatives act as GABA(A) receptor modulators, enhancing inhibitory neurotransmission which is crucial for anticonvulsant effects .
- DNA Interaction : The compound may interact with DNA or RNA polymerases in microbial cells leading to inhibition of replication and transcription processes .
- Cell Cycle Regulation : Induction of cyclin-dependent kinase inhibitors has been observed in cancer cell lines treated with triazole derivatives leading to cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid derivatives?
- Methodology : The core scaffold is synthesized via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazides under reflux conditions. Quaternary salts (e.g., bromides) are generated by alkylating the triazole nitrogen using substituted phenacyl bromides in ethyl acetate, followed by cyclization in 10% NaOH to yield aryl-substituted derivatives .
- Key Steps :
- Alkylation : Reacting the triazole moiety with phenacyl bromides at 80°C for 2 hours.
- Cyclization : Refluxing intermediates in NaOH to form fused heterocycles (e.g., triazacyclopenta[cd]azulenes) .
Q. How is the antimicrobial activity of these derivatives initially screened?
- Methodology : Minimum Inhibitory Concentration (MIC) assays are conducted using standardized bacterial/fungal strains (e.g., S. aureus, C. albicans). Serial dilution in nutrient broth (e.g., meat-peptone broth) is employed, with activity compared to reference drugs like Linezolid or Cefixime .
- Example Data :
| Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |
|---|---|---|
| 5fa | 6.2 | 25.0 |
| II | 10.3 | 50.0 |
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substituents) influence antimicrobial efficacy?
- Methodology : Structure-Activity Relationship (SAR) studies compare MIC values of derivatives with varying substituents. For example:
- Electron-withdrawing groups (e.g., 4-bromophenyl) enhance activity against S. aureus (MIC = 6.2 µg/mL).
- Electron-donating groups (e.g., 4-methoxyphenyl) improve antifungal activity .
- Mechanistic Insight : Alkylation at the triazole nitrogen increases membrane permeability, while aryl groups modulate target binding (e.g., disrupting bacterial cell wall synthesis) .
Q. What experimental designs are recommended to resolve contradictions in MIC data across studies?
- Methodology :
Standardize strains : Use ATCC-certified microbial strains to minimize variability.
Control for solvent effects : Ensure consistent solvent (e.g., DMSO concentration ≤1%) to avoid growth inhibition artifacts.
Cross-validate methods : Compare broth microdilution (CLSI guidelines) with agar diffusion for MIC consistency .
- Case Study : Inconsistent MICs for Gram-negative bacteria (e.g., 50 µg/mL vs. no activity) may arise from differences in outer membrane permeability; use efflux pump inhibitors (e.g., PAβN) to clarify results .
Q. How can researchers optimize the synthesis of quaternary triazoloazepinium salts for improved yield?
- Methodology :
- Solvent optimization : Ethyl acetate yields higher purity compared to polar aprotic solvents.
- Temperature control : Reflux at 80°C minimizes side reactions (e.g., over-alkylation).
- Recrystallization : Use ethanol/water mixtures for higher crystallinity and purity (>95%) .
- Troubleshooting : Monitor reaction progress via TLC (silica gel, eluent: CHCl₃/MeOH 9:1) to detect unreacted starting materials .
Q. What advanced techniques are used to confirm regioselectivity in alkylation reactions?
- Methodology :
- NMR spectroscopy : H and C NMR identify alkylation sites (e.g., shifts at δ 4.2–4.5 ppm for N-CH₂-Ar).
- X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., triazacyclopenta[cd]azulenes) .
- Example : Cyclization of intermediates in NaOH exclusively alkylates the N1 position of the triazole, confirmed by X-ray .
Q. How do these derivatives interact with microbial targets at the molecular level?
- Methodology :
- Molecular docking : Models predict binding to bacterial enzymes (e.g., dihydrofolate reductase) or fungal CYP51.
- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., C. albicans lanosterol demethylase) .
- Findings : Derivatives with 4-chlorophenyl groups show strong binding to S. aureus penicillin-binding proteins (PBPs), correlating with low MICs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
